Methyl 5-hydroxy-3-methylpent-2-enoate
Description
Properties
CAS No. |
35066-36-5 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 5-hydroxy-3-methylpent-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-6(3-4-8)5-7(9)10-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
LQDTWKDEXHPJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-3-methylpent-2-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene in the presence of a nucleophilic catalyst . The reaction conditions typically include the use of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like acetonitrile.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-3-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Methyl 5-hydroxy-3-methylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 5-hydroxy-3-methylpent-2-enoate exerts its effects depends on its specific interactions with molecular targets. For example, in enzyme-catalyzed reactions, the compound may act as a substrate that undergoes transformation through the catalytic activity of the enzyme. The pathways involved can include various biochemical processes such as oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-hydroxy-3-methylpent-2-enoate with three analogs based on functional groups, substituents, and reactivity (Table 1).
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Hydroxyl vs. Carboxylic Acid: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to (E)-3-Methyl-5-phenylpent-2-enoic acid, which has a carboxylic acid group. The latter exhibits higher acidity (pKa ~4-5) and participates in salt formation, whereas the hydroxyl group (pKa ~10-12) may act as a nucleophile or hydrogen-bond donor .
- Ester vs. Alkyne: Unlike Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, which contains an alkyne for cycloaddition reactions, this compound’s α,β-unsaturated ester is primed for conjugate additions or Diels-Alder reactions .
Substituent Effects
- Phenyl vs. Methyl Groups: The C5-phenyl substituent in (E)-3-Methyl-5-phenylpent-2-enoic acid introduces steric bulk and π-π interactions, reducing solubility in polar solvents compared to the C5-hydroxyl group in the target compound .
- Ethoxycarbonyloxy vs. Hydroxyl: The ethoxycarbonyloxy group in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate is electron-withdrawing, destabilizing adjacent bonds, whereas the hydroxyl group in this compound may stabilize intermediates via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
